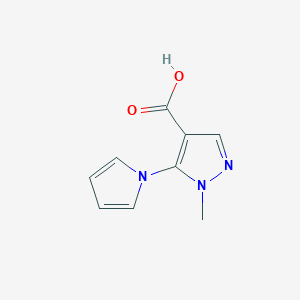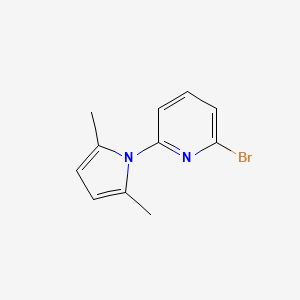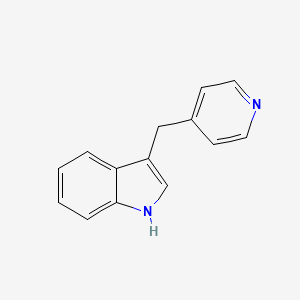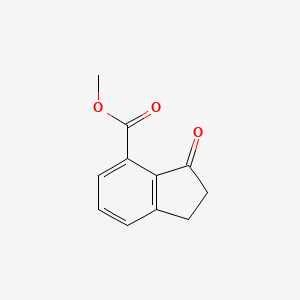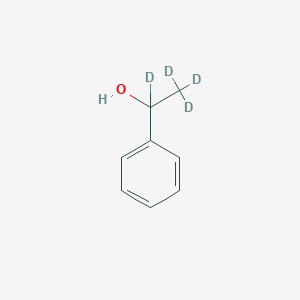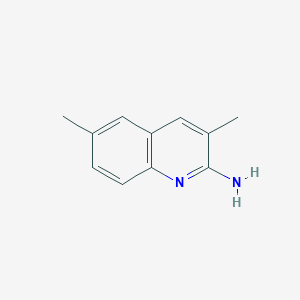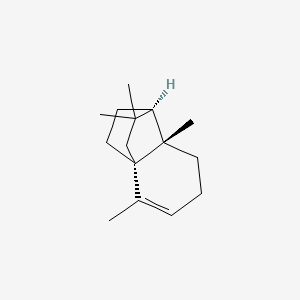
(-)-alpha-Neoclovene
Overview
Description
(-)-alpha-Neoclovene: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units This compound is found in various essential oils and is known for its distinctive aroma
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Neoclovene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The reaction conditions often require specific enzymes, such as sesquiterpene synthases, which facilitate the cyclization process to form the desired sesquiterpene structure.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: (-)-alpha-Neoclovene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the double bonds within the molecule, typically employing reagents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can result in saturated hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, (-)-alpha-Neoclovene is studied for its unique structural properties and potential as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is investigated for its potential antimicrobial and anti-inflammatory properties. It is also studied for its role in plant defense mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its potential role in cancer treatment.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its distinctive aroma. It is also explored for its potential use in bio-based materials and renewable energy sources.
Mechanism of Action
The mechanism of action of (-)-alpha-Neoclovene involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes, while its antimicrobial properties could result from disrupting microbial cell membranes. The exact pathways and molecular targets are still under investigation, but these interactions highlight the compound’s potential therapeutic benefits.
Comparison with Similar Compounds
alpha-Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.
beta-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
alpha-Humulene: Shares structural similarities with (-)-alpha-Neoclovene and is studied for its anti-inflammatory and anticancer properties.
Uniqueness: this compound stands out due to its specific stereochemistry and the unique combination of biological activities it exhibits
Properties
IUPAC Name |
(1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQJJWNFDNQGZ-SNPRPXQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C13CCC2C(C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@@]2([C@]13CC[C@@H]2C(C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746610 | |
| Record name | (-)-alpha-Neoclovene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4545-68-0 | |
| Record name | (-)-alpha-Neoclovene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


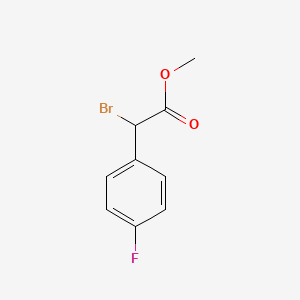
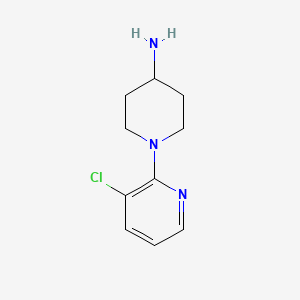
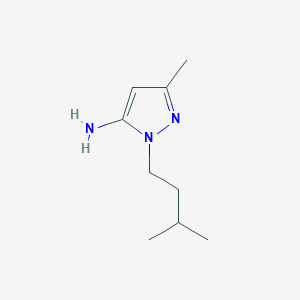
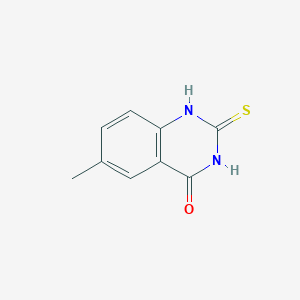

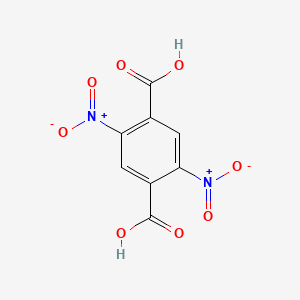
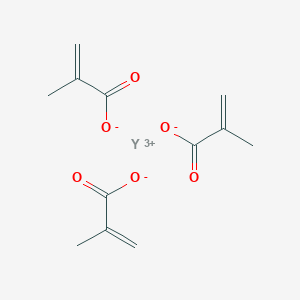
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
